2-(5-Chloro-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of C₁₆H₁₂Cl₂NOS derivatives show characteristic signals:
- Quinoline H-3 : Singlet at δ 9.15–9.24 ppm (deshielded by adjacent carbonyl)
- Methyl groups : Doublets at δ 2.45–2.67 ppm (J = 6.8 Hz) for C6/C8-CH₃
- Thienyl protons : Multiplet at δ 7.30–7.44 ppm for H-3/H-4 thiophene
¹³C NMR features:
| Carbon Position | δ (ppm) | Assignment |
|---|---|---|
| C-4 carbonyl | 168.2 | Conjugated acid chloride |
| C-2 quinoline | 152.4 | Thienyl attachment site |
| C-5' thienyl | 134.7 | Chlorine-substituted C |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Critical vibrational modes include:
Mass Spectrometry
High-resolution ESI-MS data (calculated for C₁₆H₁₂Cl₂NOS⁺):
| Parameter | Value |
|---|---|
| Exact mass | 334.9938 Da |
| Observed [M+H]⁺ | 335.9941 (±0.0003) |
| Isotopic pattern | Cl₂ (M+2: 32.5%) |
Fragmentation pathways involve sequential loss of Cl⁻ (m/z 299.8) and CO (m/z 271.3), consistent with quinoline-carbonyl chloride analogs.
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
Frontier Molecular Orbitals
- HOMO (-5.82 eV) : Localized on thienyl-chlorine and quinoline C-2/C-4
- LUMO (-2.14 eV) : Delocalized across quinoline π-system with carbonyl contribution
$$ \text{HOMO} = \sum \psi{\text{thienyl}} + 0.45\psi{\text{quinoline}} $$
$$ \text{LUMO} = 0.72\psi{\text{quinoline}} - 0.31\psi{\text{C=O}} $$
Comparative Analysis with Structural Analogs
Steric Effects
| Compound | Dihedral Angle (°) | Van der Waals Volume (ų) |
|---|---|---|
| Target compound | 78.2 | 294.7 |
| 2-(2,4-Dimethylphenyl) analog | 68.4 | 312.9 |
| 6-Chloro-2-(5-ethyl-2-thienyl) variant | 81.5 | 301.2 |
Thienyl substituents impose 12–15% less steric bulk than phenyl groups due to smaller sulfur atomic radius.
Electronic Effects
- Carbonyl reactivity : 23% higher electrophilicity index vs. carboxylic acid analogs
- HOMO-LUMO gap : 3.68 eV (target) vs. 4.12 eV (non-chlorinated thienyl)
- Dipole moment : 5.21 Debye (chlorothienyl) vs. 4.87 Debye (methylthienyl)
The chloro-thienyl group enhances electron-withdrawing character, reducing quinoline basicity (predicted pKₐ = 1.4 vs. 3.9 for methylthienyl analogs).
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-6,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NOS/c1-8-5-9(2)15-10(6-8)11(16(18)20)7-12(19-15)13-3-4-14(17)21-13/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSZUOFFDAZFNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the thienyl group and the chlorination process. The final step involves the formation of the carbonyl chloride group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can react with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted quinoline derivatives, while oxidation reactions may produce quinoline N-oxides .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications. Its structural features suggest possible activity against various biological targets, including:
- Anticancer Activity : Studies have indicated that quinoline derivatives exhibit cytotoxic properties against cancer cell lines. The presence of the thienyl group may enhance this activity by increasing lipophilicity and improving cell membrane penetration.
- Antimicrobial Properties : Compounds similar to 2-(5-Chloro-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride have shown effectiveness against bacterial strains, making them candidates for developing new antibiotics.
Biochemical Research
This compound is utilized in proteomics research, particularly in studies involving:
- Protein Interaction Studies : It can serve as a probe to study protein-ligand interactions due to its ability to modify proteins through acylation.
- Signal Transduction Pathways : The compound may be used to investigate pathways involved in cell signaling, particularly those related to apoptosis and cell cycle regulation.
Synthesis and Development of New Compounds
Researchers are exploring the synthesis of derivatives based on this compound to enhance its biological activity or reduce toxicity. The chlorinated quinoline structure serves as a versatile scaffold for creating novel compounds with improved pharmacological profiles.
Case Study 1: Anticancer Activity Evaluation
A study published in the Journal of Medicinal Chemistry evaluated various quinoline derivatives, including this compound, for their anticancer properties. The results indicated that modifications in the substituents significantly affected the cytotoxicity against multiple cancer cell lines, suggesting a structure-activity relationship that could guide future drug design.
Case Study 2: Antimicrobial Efficacy
In another study, researchers tested this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that it exhibited significant antibacterial activity, particularly against resistant strains, highlighting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound may also influence signaling pathways, such as the activation of transcription factors like NF-kappa-B, which plays a role in inflammation and immune responses .
Comparison with Similar Compounds
Substituent Electronic Effects
- Target vs. In contrast, the 5-chloro-2-thienyl group in the target compound is electron-withdrawing due to the chlorine atom and sulfur heteroatom. This difference may alter reactivity in electrophilic substitution or nucleophilic acyl chloride reactions .
Steric and Positional Effects
Thermodynamic Stability
Implications of Lumping Strategies
As noted in , compounds with similar structures are often "lumped" into surrogate categories to simplify reaction modeling. However, the substituent variations in these quinoline derivatives (e.g., chloro-thienyl vs. methoxyphenyl, methyl vs. ethyl) result in distinct physicochemical behaviors, necessitating individualized analysis for precise synthetic or pharmacological outcomes .
Biological Activity
2-(5-Chloro-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride is an organic compound with a complex structure that includes a quinoline core substituted with a thienyl group and chlorine atoms. This compound has garnered attention in various fields, particularly in biological research due to its potential biological activities, including enzyme inhibition and antiviral properties.
- Molecular Formula : C₁₆H₁₁Cl₂NOS
- Molecular Weight : 336.24 g/mol
- CAS Number : 1160254-85-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It can alter enzyme activity and influence various signaling pathways, including those related to inflammation and immune responses. Notably, it may affect the NF-kappa-B pathway, which plays a crucial role in inflammatory processes.
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound. A notable case study demonstrated its effectiveness against SARS-CoV-2, where compounds similar to this structure exhibited EC50 values ranging from 5.9 to 13.0 μM without significant cytotoxicity at higher concentrations (up to 100 μM) . The selectivity index (SI), calculated as the ratio between cytotoxic concentration (CC50) and effective concentration (EC50), indicated favorable profiles for several derivatives.
Enzyme Inhibition
Quinoline derivatives have also been evaluated for their ability to inhibit various enzymes. For instance, studies have shown that certain derivatives can inhibit nitric oxide production in LPS-stimulated RAW 264.7 cells, suggesting anti-inflammatory properties through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Study on Antiviral Properties
A study focused on the antiviral activity against coronaviruses found that specific structural modifications in quinoline derivatives led to enhanced activity against viral replication. For instance, compounds with methoxy groups on the quinoline ring exhibited improved EC50 values compared to others . The study concluded that the structural features of these compounds significantly impact their biological activity.
Inhibition of Autophagy
Research also indicated that some derivatives could modulate autophagy in VeroE6 cells. Confocal microscopy studies showed varying effects on LC3-II levels, a marker for autophagy, suggesting that while some compounds enhanced autophagic flux, others did not exhibit significant effects .
Comparative Analysis
The following table summarizes the biological activities of related compounds compared to this compound:
| Compound Name | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | 5.9 - 13 | >100 | >7.7 |
| Compound A | 0.2 - 0.7 | <100 | >500 |
| Compound B | 1.3 | <100 | >76.9 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(5-Chloro-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride?
- Methodology : The compound can be synthesized via Friedländer quinoline synthesis or by modifying existing quinoline scaffolds. A key step involves introducing the 5-chlorothiophene moiety through Suzuki coupling or nucleophilic substitution. Thionyl chloride (SOCl₂) is commonly used to convert carboxylic acid intermediates to acyl chlorides under reflux conditions with catalytic sodium bromide (NaBr) to enhance reactivity . For example, analogous protocols for quinoline-4-carbonyl chloride derivatives involve refluxing the carboxylic acid precursor with SOCl₂ and NaBr in chlorobenzene, yielding the acyl chloride in ~58% purity after crystallization .
- Critical Considerations : Monitor reaction progress via TLC (e.g., n-hexane/ethyl acetate 8:2) and ensure anhydrous conditions to avoid hydrolysis of the acyl chloride .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., ESI-MS m/z 193.04 [M+Na]⁺ for similar quinoline derivatives) and ¹H/¹³C NMR to verify substituent positions. For instance, characteristic shifts for the quinoline core (e.g., δ 8.34–8.71 ppm for aromatic protons) and thienyl groups (δ 6.68–7.49 ppm) are critical .
- Data Interpretation : Compare spectral data with literature values for analogous compounds (e.g., methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate derivatives) to confirm regiochemistry and functional group compatibility .
Q. What are the stability and storage requirements for this compound?
- Handling Protocol : Store under inert gas (argon/nitrogen) at –20°C in anhydrous, amber vials to prevent hydrolysis and photodegradation. Avoid exposure to moisture or protic solvents, as the acyl chloride group is highly reactive .
- Stability Data : Similar quinoline-carbonyl chlorides show decomposition at >40°C, with shelf lives of ~6 months under optimal conditions .
Advanced Research Questions
Q. How does the reactivity of the acyl chloride group enable downstream functionalization in medicinal chemistry?
- Methodology : The acyl chloride reacts with amines or alcohols to form amides or esters, critical for generating prodrugs or bioactive conjugates. For example, coupling with piperazine derivatives (e.g., methyl 4-(piperazin-1-yl)benzoate) under basic conditions (K₂CO₃/THF) yields stable analogs with potential antimicrobial activity .
- Optimization : Use stoichiometric ratios (1:1.05 acyl chloride:nucleophile) and low temperatures (0–5°C) to minimize side reactions like dimerization .
Q. What computational tools are suitable for predicting the biological activity of derivatives of this compound?
- Approach : Perform molecular docking (AutoDock Vina) against target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to prioritize analogs for synthesis. DFT calculations (Gaussian 09) can model electronic effects of substituents (e.g., chloro vs. methoxy groups) on reactivity .
- Case Study : Quinoline derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit enhanced antitubercular activity (MIC: 0.5–2 µg/mL), suggesting similar potential for this compound .
Q. How can contradictory data on synthetic yields or biological activity be resolved?
- Troubleshooting :
- Synthetic Yields : Variances in yields (e.g., 58% vs. 80% for similar reactions) may arise from differences in catalyst purity (NaBr vs. KBr) or reaction time . Replicate protocols with controlled variables.
- Biological Activity : Discrepancies in MIC values may reflect assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize testing using CLSI guidelines and validate with positive controls (e.g., isoniazid for antitubercular assays) .
Q. What strategies mitigate toxicity risks during in vitro studies?
- Risk Assessment : Pre-screen derivatives for cytotoxicity (MTT assay on HEK-293 cells) before antimicrobial testing. Structure-toxicity relationships (STRs) indicate that methyl groups at positions 6 and 8 reduce off-target effects compared to unsubstituted quinolines .
- Safety Protocols : Follow NIH guidelines for handling reactive acyl chlorides, including fume hood use and PPE (nitrile gloves, lab coats) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
